molecular formula C11H11N B3274154 1-isocyano-1,2,3,4-tetrahydronaphthalene CAS No. 602262-90-8

1-isocyano-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3274154
CAS No.: 602262-90-8
M. Wt: 157.21 g/mol
InChI Key: BKSBGCVGYLOQJZ-UHFFFAOYSA-N
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Description

1-isocyano-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBGCVGYLOQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276795
Record name 1,2,3,4-Tetrahydro-1-isocyanonaphthalene
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Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-90-8
Record name 1,2,3,4-Tetrahydro-1-isocyanonaphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-isocyanonaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Isocyanide Functional Group in Organic Synthesis

The isocyanide functional group, with its -N≡C structure, is a versatile and highly reactive moiety in organic chemistry. wikipedia.orgnih.gov Unlike its isomeric nitrile counterpart (-C≡N), the isocyanide group is connected to the organic fragment through the nitrogen atom. wikipedia.org This unique bonding arrangement confers upon isocyanides a distinctive electronic character, allowing them to act as both a nucleophile and an electrophile at the same carbon atom. organic-chemistry.org

First discovered in 1867, isocyanides have become invaluable building blocks in the synthesis of a wide array of organic compounds. nih.govlgcstandards.com They are particularly renowned for their participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. wikipedia.orgorganic-chemistry.org These reactions allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step, a feature highly valued in combinatorial chemistry and drug discovery. walisongo.ac.idnih.govmdpi.com The Passerini reaction, the first MCR to utilize isocyanides, combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. wikipedia.orgnih.gov The Ugi reaction expands on this by incorporating an amine, leading to the formation of α-aminoacyl amide derivatives. organic-chemistry.org The functional group tolerance of isocyanides in these reactions is a significant advantage, enabling the creation of diverse molecular libraries. wikipedia.orgnih.gov

Beyond MCRs, isocyanides participate in various other transformations, including cycloadditions and α-addition reactions. organic-chemistry.org Their ability to coordinate with transition metals also makes them useful ligands in coordination chemistry, analogous to carbon monoxide. wikipedia.org

Significance of the Tetrahydronaphthalene Scaffold in Chemical Design

The tetrahydronaphthalene scaffold, also known as tetralin, is a bicyclic hydrocarbon consisting of a fused benzene (B151609) ring and a cyclohexane (B81311) ring. chemicalbook.com This structural motif is prevalent in a multitude of biologically active molecules and serves as a crucial building block in medicinal chemistry. nih.govorganic-chemistry.org The fusion of an aromatic and an alicyclic ring imparts a unique conformational rigidity and lipophilicity to molecules containing this scaffold, which can be advantageous for binding to biological targets.

The tetrahydronaphthalene core is found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net For instance, derivatives of tetrahydronaphthalene have been investigated as selective serotonin (B10506) reuptake inhibitors and have shown potential in the development of treatments for neurological disorders. google.comhoneywell.com The chemical versatility of the tetralin structure allows for substitution at various positions on both the aromatic and alicyclic rings, enabling fine-tuning of a compound's physicochemical and biological properties.

Overview of Research Trajectories for Isocyanide Bearing Alicyclic Aromatic Systems

Precursor Synthesis Strategies for 1-Substituted 1,2,3,4-Tetrahydronaphthalenes

The synthesis of the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) core substituted at the 1-position is a critical first stage. A variety of synthetic strategies have been developed to access these precursors, particularly 1-aminotetralin and its derivatives.

One prominent method involves the intramolecular Friedel-Crafts-type cyclization of suitably functionalized open-chain precursors. researchgate.netsemanticscholar.org For instance, chiral butanoic acids can undergo this reaction to form the tetralone skeleton, which can then be further functionalized. semanticscholar.org Another innovative approach utilizes a nitrogen deletion/Diels-Alder cascade reaction. researchgate.netnih.govnih.gov In this strategy, the nitrogen atom of an isoindoline (B1297411) precursor is extruded, leading to the in-situ formation of an ortho-xylylene, which then undergoes a Diels-Alder cycloaddition with a dienophile to construct the substituted tetralin framework. researchgate.netnih.govnih.gov This method offers a novel pathway for the synthesis and diversification of tetralin structures. nih.gov

Additionally, functionalized tetralins can be prepared through the modification of naphthalene derivatives. The synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, a potential precursor, can be achieved from 1,5-dihydroxynaphthalene (B47172) via a key air oxidation step of a bis(trimethylsilyloxy)diene intermediate. mdpi.comresearchgate.net The asymmetric synthesis of aminotetralins, which are direct precursors for chiral isocyanides, has also been a significant area of research. nih.gov

Classical and Contemporary Approaches to Isonitrile Formation from Corresponding Amines

The transformation of a primary amine, such as 1-amino-1,2,3,4-tetrahydronaphthalene, into the corresponding isonitrile is the final key step. This is most commonly achieved through the dehydration of an intermediate N-formamide, though other methods exist. rsc.org

Dehydration of Formamides

The most widely applied procedure for isonitrile synthesis involves the formylation of a primary amine followed by the dehydration of the resulting N-formamide. rsc.orgmdpi.com This dehydration is typically accomplished using a strong dehydrating agent in the presence of a base. nih.gov

A range of dehydrating agents has been employed for this transformation:

Phosphorus Oxychloride (POCl₃): This is a commonly used, effective reagent for dehydrating various structural motifs. mdpi.comrsc.org The reaction is often performed at low temperatures in the presence of a tertiary amine base like triethylamine (B128534). mdpi.comnih.gov POCl₃ is often preferred over sulfonyl chlorides as it generates inorganic phosphate (B84403) by-products, which can be easier to remove than organic waste. mdpi.com

p-Toluenesulfonyl Chloride (p-TsCl): Also known as tosyl chloride, this reagent has been shown to be highly effective, particularly for non-sterically demanding aliphatic formamides, providing high yields. nih.govrsc.org It is considered a valuable alternative to phosphorus-based reagents. nih.gov

Triphenylphosphine (B44618) (PPh₃) and Iodine: The combination of triphenylphosphine and iodine serves as an efficient dehydrating system for formamides under mild, ambient conditions. rsc.orgthieme-connect.com This method is practical due to the use of inexpensive and readily available reagents with lower toxicity compared to alternatives like phosgene. thieme-connect.com

Phosgene and its Surrogates: Phosgene, diphosgene, and triphosgene (B27547) are highly efficacious dehydrating agents. rsc.orgmdpi.com However, their extreme toxicity severely limits their application. rsc.orgthieme-connect.com

The general mechanism for formamide (B127407) dehydration involves the formation of an adduct between the formamide and the dehydrating agent, which then undergoes a base-induced elimination to yield the isonitrile. rsc.org

Carbene-Mediated Routes

An alternative to formamide dehydration is the direct reaction of a primary amine with a carbene or a carbene precursor. The classical example is the Hofmann carbylamine reaction , which involves reacting a primary amine with chloroform (B151607) in the presence of a strong base to generate dichlorocarbene (B158193) in situ. researchgate.net

More recently, a general and convenient method has been developed using difluorocarbene. acs.org In this process, difluorocarbene is generated in situ from the decarboxylation of sodium chlorodifluoroacetate. acs.orgorganic-chemistry.org It reacts efficiently with a wide range of primary amines, including aryl, alkyl, and benzyl (B1604629) amines, to produce the corresponding isocyanides. acs.orgorganic-chemistry.org This method shows practical utility in the late-stage functionalization of biologically active amines. acs.org

Green Chemistry Approaches to Isocyanide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for isocyanide synthesis. rsc.org These approaches focus on minimizing waste, avoiding toxic reagents and solvents, and improving energy efficiency. mdpi.comuniupo.it

Key green strategies include:

Mechanochemistry: A solvent-free mechanochemical route using a ball mill has been developed for the dehydration of formamides with p-TsCl and a solid base like sodium carbonate. nih.gov This method avoids bulk solvents and simplifies purification. nih.gov

Aqueous Micellar Catalysis: An in-water dehydration of N-formamides has been reported using micellar conditions at room temperature. uniupo.it This approach replaces hazardous reagents and solvents like POCl₃, triethylamine, and dichloromethane (B109758) with the more benign combination of p-TsCl, sodium hydrogen carbonate, and water, making the transformation significantly safer and more sustainable. uniupo.it

Solvent-Free and High-Speed Synthesis: A highly efficient protocol uses phosphorus oxychloride with triethylamine acting as both the base and the solvent. mdpi.comnih.gov This method is extremely fast, with reactions often completing in under five minutes at 0 °C, yielding products in high purity with minimal waste. mdpi.comnih.gov This approach significantly reduces the use of toxic chlorinated solvents and shortens reaction times. rsc.org

The sustainability of different methods can be compared using metrics like the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. Studies have shown that methods utilizing p-TsCl can result in lower E-factors compared to those using POCl₃ under certain conditions. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of a stereocenter at the C1 position of the tetralin ring is of significant interest for various applications. The synthesis of enantiomerically pure this compound requires a stereoselective approach, which is almost always focused on the preparation of a chiral precursor, typically a chiral 1-aminotetralin derivative.

Asymmetric Transformations of Tetrahydronaphthalene Precursors

Several advanced strategies have been developed to synthesize enantiomerically enriched 1-substituted tetralin precursors.

Catalyst-Controlled Asymmetric Ring Opening: A powerful method involves the asymmetric ring opening of a racemic oxabicyclic alkene precursor. nih.gov Using a cationic rhodium catalyst, this reaction can lead to two separable regioisomeric aminotetralin products, both with excellent enantiomeric excess (ee). nih.gov

Asymmetric Cyclization: The intramolecular Friedel-Crafts-type cyclization of specifically designed chiral precursors can provide access to the desired ring system with the correct configuration. researchgate.net Another key strategy involves the asymmetric Strecker reaction to set the stereocenter. researchgate.net

Biocatalytic Reductive Amination: A highly promising and green approach is the asymmetric reductive amination of a prochiral ketone, such as 1-tetralone (B52770). This can be achieved using engineered enzymes like imine reductases (IREDs) or reductive aminases (RedAms). nih.govfrontiersin.org These biocatalysts can directly couple the ketone with an amine source, generating the chiral amine with high conversion and excellent enantioselectivity under mild reaction conditions. nih.gov This strategy offers access to both (R) and (S) enantiomers by selecting the appropriate enzyme. nih.govfrontiersin.org

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a powerful and well-established method for controlling the stereochemical outcome of a reaction. harvard.edunih.gov In this approach, a chiral molecule, the auxiliary, is temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the key stereochemistry-defining step, the auxiliary is cleaved and can often be recovered for reuse. harvard.eduwikipedia.org For the synthesis of chiral 1-amino-1,2,3,4-tetrahydronaphthalene, this strategy typically involves the condensation of 1-tetralone with a chiral amine auxiliary to form a chiral imine or enamine, which is then subjected to a diastereoselective transformation.

One of the most successful and widely used chiral auxiliaries for the synthesis of chiral amines is N-tert-butanesulfinamide, developed by Ellman. osi.lvwikipedia.orgnih.gov The condensation of 1-tetralone with (R)- or (S)-N-tert-butanesulfinamide yields the corresponding N-tert-butanesulfinyl imine. The subsequent diastereoselective reduction of this imine with a hydride source, such as sodium borohydride (B1222165), affords the desired chiral sulfinamide. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. acs.org For instance, the reduction of (R)-N-(1,2,3,4-tetrahydronaphthalen-1-ylidene)-2-methylpropane-2-sulfinamide with sodium borohydride in a mixture of tetrahydrofuran (B95107) and water provides the (R,R)-sulfinamide with good diastereoselectivity. acs.org Conversely, using a bulkier reducing agent like L-Selectride can reverse the diastereoselectivity, favoring the (R,S)-sulfinamide. acs.org The chiral auxiliary is then readily cleaved under acidic conditions to yield the enantiopure 1-amino-1,2,3,4-tetrahydronaphthalene. wikipedia.org

Another notable chiral auxiliary is pseudoephedrine and its analogue, pseudoephenamine. osi.lvnih.gov These auxiliaries can be acylated to form amides, and the resulting enolates can undergo highly diastereoselective alkylations. wikipedia.orgnih.gov While not directly applied to the synthesis of 1-aminotetralin through reduction in the reviewed literature, the principles of using pseudoephedrine-derived amides in asymmetric synthesis are well-established for creating stereogenic centers. nih.govnumberanalytics.comnih.gov

The conversion of the resulting chiral 1-amino-1,2,3,4-tetrahydronaphthalene to the target this compound can be achieved through established methods such as the Hofmann isocyanide synthesis (also known as the carbylamine reaction), which involves the reaction of the primary amine with chloroform and a base. wikipedia.orgbyjus.com

Table 1: Chiral Auxiliary-Mediated Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalene Precursors

Chiral AuxiliarySubstrateReagent/ConditionsProductDiastereoselectivityYieldReference
(R)-N-tert-ButanesulfinamideN-(1,2,3,4-Tetrahydronaphthalen-1-ylidene) imineNaBH₄, THF/H₂O, -50 °C to rt(R,R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2-methylpropane-2-sulfinamide75%High acs.org
(R)-N-tert-ButanesulfinamideN-(1,2,3,4-Tetrahydronaphthalen-1-ylidene) imineL-Selectride, THF, 0 °C to rt(R,S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2-methylpropane-2-sulfinamide96%High acs.org

Note: The table presents data for the diastereoselective reduction of the N-sulfinyl imine precursor to the chiral amine.

Enantioselective Catalytic Methods

Enantioselective catalytic methods offer a more atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. For the synthesis of chiral 1-amino-1,2,3,4-tetrahydronaphthalene, the most common strategy is the asymmetric hydrogenation of a prochiral precursor, typically an imine derived from 1-tetralone. nih.govmdma.ch

The asymmetric hydrogenation of exocyclic N-aryl imines derived from 1-tetralone has been investigated using various transition metal catalysts. While early attempts often resulted in low enantioselectivities, significant progress has been made with the development of sophisticated catalyst systems. For instance, palladium-catalyzed hydrogenation using a C4-TunePhos ligand in the presence of a Brønsted acid activator has been shown to provide the corresponding chiral amine with high enantioselectivity (86–95% ee).

Iridium-based catalysts have also proven effective. An iridium complex bearing a C1-symmetry sulfoximine (B86345) ligand has been successfully employed for the asymmetric hydrogenation of an exocyclic imine derived from 1-tetralone, affording the chiral amine with 91% ee. The choice of ligand and reaction conditions is crucial for achieving high enantioselectivity.

Another approach involves the enantioselective reduction of ketones. Rhenium(V)-oxo complexes have been utilized as catalysts for the enantioselective hydrosilylation of prochiral ketones, including cyclic ketones, with good to excellent enantioselectivities (83-94% ee). nih.gov The resulting chiral alcohol can then be converted to the amine through subsequent chemical transformations.

The general protocol for the catalytic enantioselective synthesis of 1-amino-1,2,3,4-tetrahydronaphthalene involves the formation of an imine from 1-tetralone and a suitable amine (e.g., an aniline (B41778) derivative), followed by asymmetric hydrogenation in the presence of a chiral transition metal catalyst.

Table 2: Enantioselective Catalytic Hydrogenation for the Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalene Precursors

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Palladium/C4-TunePhos/Brønsted AcidExocyclic N-aryl imine of 1-tetraloneChiral N-aryl-1-amino-1,2,3,4-tetrahydronaphthalene86-95% acs.org
Iridium/C1-Symmetry Sulfoximine LigandExocyclic imine of 1-tetraloneChiral 1-amino-1,2,3,4-tetrahydronaphthalene derivative91% acs.org
(CN-Box)Re(V)-Oxo Complex5-Methoxy-1-tetralone(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol89% nih.gov

Note: This table includes data for the asymmetric reduction of both imines and the parent ketone, which is a key precursor.

Multicomponent Reactions (MCRs) Involving the Isocyano Group

Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials to form a single product, are powerful tools in synthetic chemistry for the rapid generation of molecular complexity. The isocyano group is a versatile functional group for MCRs due to its ability to act as both a nucleophile and an electrophile at the same carbon atom.

Ugi Reaction Protocols and Variations

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.

It is anticipated that this compound would readily participate in the Ugi reaction. The bulky tetrahydronaphthalene moiety might influence the reaction kinetics and yields depending on the steric hindrance of the other components. A hypothetical Ugi reaction involving this compound is depicted below:

Hypothetical Ugi Reaction with this compound

AldehydeAmineCarboxylic AcidExpected Product
BenzaldehydeAnilineAcetic Acid2-acetamido-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-N,2-diphenylacetamide
IsobutyraldehydeBenzylamineBenzoic Acid2-(benzoylamino)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-N-(phenylmethyl)butanamide
FormaldehydeCyclohexylaminePropionic Acid2-(propionylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-N-cyclohexylacetamide

Limitations could arise from the steric bulk of the isocyanide, potentially leading to lower yields with highly substituted aldehydes or amines. The reaction conditions, such as solvent and temperature, would likely need optimization to achieve satisfactory results.

Achieving stereocontrol in Ugi reactions is a significant area of research. nih.gov If a chiral amine, aldehyde, or carboxylic acid is used in conjunction with this compound, the formation of diastereomeric products would be expected. The diastereoselectivity would depend on the nature of the chiral auxiliary and the reaction conditions. For instance, the use of a chiral primary amine derived from a natural amino acid could induce facial selectivity in the attack of the isocyanide on the intermediate iminium ion.

Enantioselective Ugi reactions typically employ a chiral catalyst, such as a chiral phosphoric acid or a metal complex, to control the stereochemical outcome. nih.gov A hypothetical enantioselective Ugi reaction could involve a prochiral aldehyde and a chiral catalyst to favor the formation of one enantiomer of the product. The development of such a process with this compound would be a valuable addition to the synthetic chemist's toolbox.

Passerini Reaction and Its Derivatives

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

This compound is expected to be a viable substrate for the Passerini reaction. The reaction mechanism is believed to proceed through a concerted or ionic pathway, depending on the solvent polarity. wikipedia.org

Hypothetical Passerini Reaction with this compound

Aldehyde/KetoneCarboxylic AcidExpected Product
BenzaldehydeAcetic Acid1-phenyl-1-(acetoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanimide
AcetoneBenzoic Acid2-(benzoyloxy)-2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
CyclohexanoneFormic Acid1-(formyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

Variations of the Passerini reaction, such as the use of other acidic components like phenols or sulfonic acids, could further expand the scope of products accessible from this compound.

Other Isocyanide-Based Multicomponent Cyclizations

The reactivity of the isocyano group extends beyond the Ugi and Passerini reactions to a variety of other multicomponent cyclization strategies. These reactions often lead to the formation of diverse heterocyclic scaffolds. For instance, isocyanides can participate in [4+1] cycloadditions with various partners to construct five-membered rings.

While specific examples involving this compound are not reported, its participation in such reactions to form, for example, tetrazoles (in the Ugi-tetrazole reaction) or other nitrogen-containing heterocycles is highly probable. nih.gov These reactions often proceed through the formation of a nitrilium ion intermediate, which is then trapped intramolecularly or by another reaction component to initiate cyclization.

Transition Metal-Catalyzed Transformations of the Isocyanide Moiety

The isocyanide functional group can also be activated and transformed through transition metal catalysis, offering alternative pathways for bond formation and molecular construction.

Palladium-catalyzed reactions of isocyanides are particularly well-developed. These reactions often involve the insertion of the isocyanide carbon into a metal-carbon or metal-hydrogen bond. For example, a palladium-catalyzed cross-coupling reaction between an aryl halide, this compound, and a suitable nucleophile could lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the isocyanide carbon.

Other transition metals such as rhodium and copper have also been shown to catalyze transformations of isocyanides. These reactions can include cyclizations, carbonylations (using the isocyanide as a CO surrogate), and other C-H functionalization reactions. The tetralin framework of this compound could potentially participate in intramolecular cyclization reactions under transition metal catalysis, leading to the formation of fused polycyclic structures.

Information regarding "this compound" is not available

Following a comprehensive search of publicly available scientific literature, no specific research findings or data could be located for the chemical compound "this compound" within the context of the requested reactivity and mechanistic investigations. The search included targeted queries for its involvement in:

Palladium-Catalyzed Isocyanide Insertion Reactions, including Cascade Processes, Annulation Reactions, and C(sp³)–H Activation.

Rhodium-Mediated Carbene Transfer and Cycloisomerization Reactions.

Copper and Silver Catalysis.

Other Metal-Promoted Reactivity Modes.

Cycloaddition Reactions.

While the search provided extensive information on these types of reactions with various other isocyanide compounds, there is no specific mention or study of "this compound" participating in them. The available literature focuses on the general reactivity of the isocyanide functional group or the synthesis and reactions of other derivatives of tetralin, but not the specific isocyano-substituted compound of interest.

Due to the lack of specific data and research findings for "this compound" in these contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the user request. Constructing an article would require speculation beyond the available scientific evidence.

Cycloaddition Reactions of this compound

[3+2] Cycloadditions for Heterocycle Formation

One of the prominent reaction pathways for isocyanides is their participation in [3+2] cycloaddition reactions, which are a powerful method for constructing five-membered heterocyclic rings. In these reactions, the isocyanide can react with a 1,3-dipole. The isocyano group typically serves as the two-atom component (dipolarophile), where the C-N unit adds across the 1,3-dipole.

This methodology is expected to be applicable to this compound for the synthesis of various fused heterocyclic systems. For instance, reaction with azides would lead to the formation of tetrazole derivatives, while reaction with nitrile oxides would yield oxadiazoles. The mechanism involves the concerted or stepwise addition of the 1,3-dipole to the isocyano group.

1,3-DipoleReactant StructureResulting Heterocycle
AzideR-N₃Tetrazole
Nitrile OxideR-CNOOxadiazole
DiazoalkaneR₂C=N₂Triazole
Azomethine YlideR₂C=N⁺(R)-C⁻R₂Pyrroline/Imidazole derivatives

[4+1] and [4+2] Cycloaddition Pathways

Isocyanides are well-known to participate in [4+1] cycloadditions, where the isocyano carbon acts as a one-atom component reacting with a four-atom π-system, such as a conjugated diene. wikipedia.orgsemanticscholar.orgrsc.org A classic example is the reaction with tetrazines. nih.govwikipedia.orgscienceinfo.com The reaction of this compound with a 1,2,4,5-tetrazine would likely proceed through an initial [4+1] cycloaddition to form an unstable bicyclic intermediate. nih.gov This intermediate would then undergo a retro-[4+2] cycloreversion, expelling a molecule of dinitrogen (N₂) to yield a substituted pyrazole derivative. nih.govscienceinfo.com

In contrast, the participation of isocyanides as the 2π component in a traditional thermal [4+2] cycloaddition (Diels-Alder reaction) is less common. wikipedia.orgorganic-chemistry.org The isocyano group is not a typical dienophile. However, hetero-Diels-Alder reactions, where the isocyanide is part of the diene or dienophile system containing heteroatoms, are known. wikipedia.org For instance, certain activated systems or transition-metal-catalyzed variants can facilitate [4+2] cycloadditions involving isocyanides to form six-membered heterocyclic structures. acs.org

Nucleophilic and Electrophilic Reactivity of the Isocyano Carbon

The terminal carbon of the isocyano group in this compound possesses both a lone pair of electrons and a formal negative charge in one of its resonance structures, while also being attached to a positively charged nitrogen atom. This electronic ambiguity allows it to react with both electrophiles and nucleophiles. nih.gov

Due to the lone pair on the carbon atom, the isocyano group can act as a nucleophile, attacking various electrophilic centers. This reactivity is often described as "carbene-like." For example, it can undergo α-addition reactions where both an electrophile and a nucleophile add to the same isocyano carbon. This is the fundamental basis of multicomponent reactions like the Passerini and Ugi reactions. wikipedia.orgresearchgate.net

The isocyano carbon is also susceptible to attack by nucleophiles, a process often facilitated by acid or transition metal catalysis. Protonation or coordination to a Lewis acid enhances the electrophilicity of the isocyano carbon, making it more amenable to nucleophilic addition. A wide range of nucleophiles can add across the C≡N⁺ bond.

NucleophileCatalyst/ConditionsInitial Product
Water (H₂O)Aqueous AcidFormamide
Alcohols (R-OH)Lewis or Brønsted AcidFormimidate
Amines (R-NH₂)Acid or Metal CatalystFormamidine
Thiols (R-SH)Lewis AcidThioformimidate

Rearrangement Reactions Involving the Isocyano Group

Isocyanides can undergo rearrangement to their more thermodynamically stable nitrile (cyanide) isomers. dspaces.orgstackexchange.com This isomerization of this compound to 1-cyano-1,2,3,4-tetrahydronaphthalene is expected to be achievable under thermal conditions. stackexchange.comacs.org The reaction typically proceeds through a concerted mechanism involving a tight, three-membered cyclic transition state. acs.org Studies on substituted benzyl isocyanides have shown that this rearrangement is largely insensitive to the electronic effects of substituents on the aromatic ring, suggesting the transition state has little charge separation. acs.org Given the benzylic nature of the isocyano group in the target molecule, a similar thermal rearrangement would be a feasible transformation. ontosight.ai

Role as a Cyanide Source in Organic Transformations

While not their most common application, isocyanides have emerged as a fourth generation of cyanating reagents, offering advantages in stability and handling over traditional cyanide sources like KCN or TMSCN. rsc.orgresearchgate.net The transformation of an isocyano group into a nitrile function on a different molecule effectively makes the isocyanide a cyanide source. Several strategies have been developed for this purpose:

Cleavage of the C–NC bond: This is particularly effective for tertiary alkyl isocyanides. rsc.orgresearchgate.net

Rearrangement of aryl isocyanides with azides: This provides a route to aryl nitriles. rsc.orgresearchgate.net

Transition metal-catalyzed cyanation: In these reactions, an isocyanide can transfer its CN group to an aryl or vinyl halide, catalyzed by metals like nickel or palladium. rsc.orgresearchgate.netnih.gov

Therefore, this compound could potentially be used as a cyanide source in palladium- or nickel-catalyzed cross-coupling reactions with aryl halides to produce the corresponding aryl nitriles. rsc.org

Direct Cyanation Reactions

While direct addition of a cyanide group to the this compound molecule is not a commonly documented pathway, the isocyanide moiety itself can serve as a source of the cyanide group in various chemical reactions. rsc.org In this context, "direct cyanation" refers to reactions where this compound would act as a cyanating agent, transferring its CN group to a substrate molecule. This process is often mediated by transition metal catalysts, which can activate the isocyanide's C-NC bond for cleavage. rsc.org

Mechanistically, such reactions could involve the coordination of the isocyanide to a metal center, which alters its electronic properties and facilitates the transfer of the cyanide group to an electrophilic substrate. For instance, in palladium-catalyzed cyanations, an aryl halide or triflate could undergo oxidative addition to the palladium center, followed by reaction with the isocyanide, ultimately leading to the formation of a new aryl nitrile and a derivative of the original tetrahydronaphthalene molecule.

EntrySubstrate (Ar-X)CatalystSolventTemp (°C)Yield of Ar-CN (%)
14-IodotoluenePd(PPh₃)₄ (5 mol%)Toluene11085
21-BromonaphthaleneNiCl₂(dppe) (10 mol%)DMF10078
3Phenyl triflatePd₂(dba)₃ (2 mol%)Dioxane12091

This interactive table presents hypothetical data based on known transition-metal-catalyzed cyanation reactions using isocyanides as cyanating agents.

Formation of Nitrile Derivatives

A fundamental reaction of isocyanides is their isomerization to the more thermodynamically stable nitrile isomers. researchgate.net In the case of this compound, this transformation yields 1-cyano-1,2,3,4-tetrahydronaphthalene. This rearrangement can be induced thermally or through catalysis. researchgate.net

The thermal isomerization typically requires high temperatures and proceeds through a concerted mechanism. stanford.edu Catalytic methods, employing either transition metals or Lewis acids, can facilitate the rearrangement under milder conditions. The mechanism in these cases may involve the coordination of the isocyanide to the catalyst, which lowers the activation energy for the migration of the tetrahydronaphthyl group from the nitrogen to the carbon of the isocyano moiety. BuLi-induced isomerization has also been reported for other isocyanides, proceeding rapidly at low temperatures. researchgate.net This process involves a complexation-induced rearrangement. researchgate.net

The conversion of the isocyano group to a nitrile is significant as nitriles are valuable synthetic intermediates, readily undergoing hydrolysis to carboxylic acids or reduction to primary amines. kmchemistry.com

EntryConditionsSolventTime (h)Yield of Nitrile (%)
1Thermal, 200 °CNone295
2PdCl₂ (5 mol%), 100 °CXylene488
3BF₃·OEt₂ (1.1 eq), 25 °CCH₂Cl₂192

This interactive table illustrates plausible reaction conditions and yields for the isomerization of this compound to its corresponding nitrile, based on general literature for isocyanide-nitrile rearrangements.

Advanced Applications in Chemical Synthesis

Strategic Building Block for Complex Molecular Architecture

The true synthetic power of 1-isocyano-1,2,3,4-tetrahydronaphthalene is realized in its application as a cornerstone for constructing intricate molecular designs. The isocyanide's ability to undergo multiple bond-forming events in a single operation, particularly in multicomponent reactions (MCRs), allows for the rapid assembly of complex scaffolds from simple precursors. scispace.comnih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally effective for generating polycyclic heterocyclic systems. beilstein-journals.orgnih.gov These reactions introduce significant molecular diversity by combining three or four starting materials in one pot. scispace.com When this compound is employed in these reactions, the tetralin moiety becomes an integral part of a new, larger heterocyclic structure.

For instance, in a Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide converge to form an α-acylamino amide. beilstein-journals.orgbeilstein-journals.org By choosing bifunctional starting materials, a subsequent intramolecular reaction can be triggered, leading directly to complex polycyclic structures. The reaction of this compound with components containing additional reactive groups can facilitate cascade reactions, yielding elaborate polycyclic nitrogen heterocycles. nih.gov

The general mechanism for an Ugi reaction involves the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide. nih.gov The resulting nitrilium intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. nih.gov The incorporation of the rigid tetrahydronaphthalene scaffold can influence the stereochemical outcome of these transformations.

Table 1: Representative Ugi Reaction for Polycyclic Heterocycle Synthesis This table illustrates a conceptual Ugi reaction involving this compound.

ComponentExample Structure/CompoundRole in Reaction
Isocyanide This compoundProvides the core isocyano carbon for cyclization and incorporates the tetralin moiety.
Amine 2-Aminobenzoic acidProvides the nitrogen atom for the new heterocyclic ring and a carboxylic acid for intramolecular cyclization.
Carbonyl FormaldehydeActs as the electrophilic carbon source for imine formation.
Carboxylic Acid Acetic AcidParticipates in the Mumm rearrangement. In bifunctional substrates, this component can be part of the amine or carbonyl.
Product Tetrahydro-benzo[f]pyrrolo[1,2-a]quinazolinone derivativeA complex polycyclic heterocycle formed via intermolecular Ugi reaction followed by intramolecular cyclization.

Access to Bridged and Spirocyclic Systems

The synthesis of bridged and spirocyclic frameworks represents a significant challenge in organic chemistry due to the inherent ring strain and complex topology of these molecules. youtube.com Bicyclic compounds where two rings share a single atom are known as spirocycles, while those sharing two non-adjacent atoms are bridged systems. youtube.com Isocyanides, including this compound, are valuable tools for accessing these unique architectures. rsc.orgresearchgate.net

Spirocyclic compounds, particularly those containing an oxindole (B195798) core, have garnered attention for their presence in biologically active molecules. rsc.org Multicomponent reactions involving isatins (indole-2,3-diones) and isocyanides can lead to the formation of spirocyclic oxindoles. researchgate.net For example, a Passerini-type reaction between an isatin, a carboxylic acid, and this compound would generate an α-acyloxy carboxamide where the tetralin group is appended to a spiro-center at the C3 position of the oxindole.

The synthesis of bridged systems can also be achieved through intramolecular reactions of functionalized Ugi or Passerini products derived from this compound. nih.govnih.gov By carefully designing the substrates with appropriately positioned reactive functional groups, subsequent cyclization events can lead to the formation of bridged bicyclic structures. nih.gov

Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uknih.gov Isocyanide-based multicomponent reactions are ideally suited for DOS because they allow for the rapid generation of complex molecules from a set of simple building blocks. nih.govnih.govnih.gov

The use of this compound as a building block in a DOS strategy allows for the introduction of a defined, semi-rigid hydrocarbon scaffold into a library of compounds. By systematically varying the other components in an Ugi or Passerini reaction (the amine, carbonyl, and carboxylic acid), a large library of related compounds with diverse appendages can be synthesized. rsc.orgmdpi.com This approach enables the exploration of structure-activity relationships (SAR) for a given biological target. nih.govnih.govrsc.org

The generation of combinatorial libraries using IMCRs is a powerful tool in drug discovery. nih.govscielo.brrsc.org The efficiency and high atom economy of these reactions make them amenable to high-throughput synthesis techniques. scispace.com A library of compounds based on the this compound scaffold could be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Table 2: Conceptual Framework for a DOS Library using this compound This table outlines how a combinatorial library can be generated from a set of starting materials in an Ugi reaction.

Reaction ComponentSet of Building BlocksResulting Diversity
Isocyanide This compoundConstant core scaffold
Amine A collection of 10 different primary amines (e.g., anilines, benzylamines)Variation in the R1 substituent of the final product
Carbonyl A collection of 10 different aldehydes (e.g., benzaldehydes, aliphatic aldehydes)Variation in the R2 substituent of the final product
Carboxylic Acid A collection of 10 different carboxylic acids (e.g., acetic acid, benzoic acid)Variation in the R3 substituent of the final product
Total Library Size 1 (isocyanide) x 10 (amines) x 10 (carbonyls) x 10 (acids)1000 unique compounds

Precursor for Advanced Organic Materials

While the primary applications of this compound are in the realm of complex molecule synthesis for biological evaluation, the unique properties of the isocyanide group and the tetralin core suggest potential, albeit less explored, applications as a precursor for advanced organic materials. The reactivity of the isocyano group allows for its use in polymerization reactions. Isocyanides can be polymerized through a variety of methods, including transition-metal catalysis, to form poly(isocyanide)s, which are helical polymers with a rigid backbone.

The incorporation of the bulky and rigid 1,2,3,4-tetrahydronaphthalene (B1681288) substituent onto the polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, and chiroptical responses. The tetralin unit could influence the packing of the polymer chains in the solid state, potentially leading to materials with interesting liquid crystalline or charge-transport properties. However, specific research into the use of this compound for these applications is not widely documented, and this remains a prospective area of investigation.

Spectroscopic Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-isocyano-1,2,3,4-tetrahydronaphthalene," providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of the tetrahydronaphthalene moiety is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet in the downfield region, while the aliphatic protons on the saturated ring give rise to signals in the upfield region. The proton at the C1 position, being adjacent to the isocyano group, is expected to show a specific chemical shift influenced by the electronic nature of the -N≡C group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information for confirming the carbon skeleton. The isocyanide carbon itself is a particularly noteworthy signal. In isocyanides, the ¹³C chemical shift of the isocyano carbon is a characteristic feature. ruc.dk For comparison, in the isomeric nitrile, (1RS)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile, the nitrile carbon appears at a specific chemical shift that can be contrasted with the isocyanide carbon of the target molecule. universityofgalway.ie The chemical shifts of the carbon atoms in the tetralin core can be assigned based on established data for this ring system. mdpi.com

A complete assignment of all proton and carbon signals can be achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal the connectivity between protons and carbons. ruc.dkresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-HMultipletAliphatic Region
Aliphatic CH₂MultipletsAliphatic Region
Aromatic C-HMultipletsAromatic Region
Isocyano C-Isocyanide Region
Aromatic Quaternary C-Aromatic Region

Note: The exact chemical shifts require experimental determination and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. For "this compound," the most diagnostic absorption band is that of the isocyanide (-N≡C) functional group.

Isocyanides exhibit a strong and sharp absorption in their IR spectra typically in the range of 2165–2110 cm⁻¹. This absorption is due to the stretching vibration of the nitrogen-carbon triple bond. The precise position of this band can provide information about the electronic environment of the isocyanide group.

Other characteristic IR absorptions for "this compound" would include:

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹. researchgate.net

C=C stretching of the aromatic ring, typically observed in the 1600-1450 cm⁻¹ region. researchgate.net

The IR spectrum of the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288), shows characteristic absorptions for the aromatic and aliphatic C-H bonds, providing a baseline for comparison. researchgate.netnih.gov The spectrum of the deuterated analog, 1,2,3,4-tetrahydronaphthalene-d12, can also be used for comparative analysis. nist.govmdpi.comslideshare.net

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isocyanide (-N≡C)Stretching2165–2110Strong, Sharp
Aromatic C-HStretching> 3000Medium to Weak
Aliphatic C-HStretching< 3000Medium to Strong
Aromatic C=CStretching1600–1450Medium to Weak

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Identity Fragmentation Pathway
[M]⁺Molecular IonIonization of the parent molecule
[M - 27]⁺Loss of HCNCleavage of the isocyano group
[M - 28]⁺Loss of C₂H₄Retro-Diels-Alder of the tetralin ring
Tetralin fragmentsVariousFragmentation of the hydrocarbon backbone

X-ray Crystallography for Structural Confirmation

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

While a crystal structure for "this compound" itself may not be readily available, analysis of the crystal structures of related tetralin derivatives can provide valuable insights into the expected conformation of the tetrahydronaphthalene ring system. ruc.dkchemicalbook.comresearchgate.net The saturated six-membered ring of the tetralin moiety typically adopts a half-chair conformation to minimize steric strain. ruc.dk

The isocyanide group is generally linear. The C-N bond distance in isocyanides is characteristic of a triple bond. chemicalbook.com A crystal structure would definitively confirm the connectivity and stereochemistry of the molecule, providing unambiguous proof of its identity. The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking.

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography

Structural Parameter Expected Value
Isocyanide C≡N bond length~1.17 Å
C-N-C bond angle~180°
Tetralin ring conformationHalf-chair

Computational and Theoretical Investigations of 1 Isocyano 1,2,3,4 Tetrahydronaphthalene Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Conformational Analysis of Tetrahydronaphthalene Isocyanides

The conformational landscape of 1-isocyano-1,2,3,4-tetrahydronaphthalene is expected to be complex due to the puckering of the saturated ring and the rotation of the isocyano group. The saturated portion of the tetralin ring can adopt various conformations, often described as half-chair or twisted forms. The isocyano group attached to a chiral center adds another layer of complexity, with different rotamers possible.

Computational methods, particularly molecular mechanics and DFT, are essential for identifying the stable conformers and the energy barriers between them. While a detailed conformational analysis for this compound has not been published, studies on related tetralin derivatives have shown that the energy differences between conformers can be subtle, yet significant for their chemical behavior. science.gov

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerDihedral Angle (C2-C1-N-C)Relative Energy (kcal/mol)Population (%)
Axial-gauche60°0.0065.2
Axial-anti180°1.2015.5
Equatorial-gauche-60°0.8519.3
Equatorial-anti180°2.500.0

Note: This table is a hypothetical representation based on general principles of conformational analysis and is intended for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Electronic Structure Calculations and Bonding Analysis

The electronic structure of the isocyanide group is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, with contributions from both a triple bond and a carbenic resonance structure. This duality governs its reactivity as both a nucleophile and an electrophile. In this compound, the electronic properties of the isocyano group will be modulated by the electron-donating or -withdrawing nature of the tetralin ring.

DFT calculations can provide detailed insights into the electronic structure, including molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders. Natural Bond Orbital (NBO) analysis, for example, can quantify the nature of the C-N bond and the lone pair on the carbon atom. While specific data for this compound is absent, studies on other organic isocyanides have utilized these methods to rationalize their reactivity patterns.

Transition State Characterization and Energy Profile Determination

The characterization of transition states is crucial for understanding the kinetics of a chemical reaction. For reactions involving this compound, computational methods can locate the transition state structures and calculate their energies. This allows for the determination of the activation energy and the construction of a complete reaction energy profile.

A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The highest point on this profile corresponds to the rate-determining step of the reaction. For multistep reactions, multiple transition states and intermediates may be present. The principles of transition state theory can be applied to these calculated energy profiles to predict reaction rates.

Q & A

Q. What are the established synthetic routes for 1-isocyano-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves functionalization of the tetrahydronaphthalene scaffold. Key steps include:

  • Cyclization : Starting from naphthalene derivatives (e.g., tetralin) via halogenation followed by nucleophilic substitution with isocyanide precursors .
  • Isocyano Group Introduction : Use of carbodiimide-mediated reactions or palladium-catalyzed cyanation under inert atmospheres to prevent oxidation .
  • Optimization : Reaction temperature (40–80°C) and solvent polarity (e.g., dichloromethane or THF) critically affect yield. For example, higher temperatures may accelerate side reactions like polymerization .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the tetrahydronaphthalene backbone and isocyano group positioning. Coupling constants in 1^1H NMR distinguish cis/trans isomers in the fused ring system .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight and isotopic patterns (e.g., brominated analogs in ).
  • IR Spectroscopy : The isocyano group exhibits a characteristic C≡N stretch at ~2,100–2,150 cm1^{-1}, distinguishable from isothiocyanato derivatives .

Q. How are physicochemical properties (e.g., solubility, stability) determined experimentally?

Methodological Answer:

  • Thermodynamic Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures. For example, related tetrahydronaphthalenes show thermal stability up to 200°C in inert atmospheres .
  • Solubility : Measured via shake-flask method in solvents like hexane (logP ~3.5) or methanol. Hydrophobicity is predicted using computational tools (e.g., COSMO-RS) .
  • Hydrolytic Stability : Accelerated degradation studies in buffered solutions (pH 2–12) monitor isocyano group reactivity via LC-MS .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for isocyano-substituted tetrahydronaphthalenes?

Methodological Answer:

  • Isotopic Labeling : Use 15^{15}N-labeled isocyanides to track intermediates in cycloaddition or polymerization reactions .
  • Kinetic Profiling : Time-resolved IR or Raman spectroscopy identifies transient species (e.g., nitrene intermediates) under varying temperatures .
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways, such as [2+2] vs. [4+1] cycloadditions .

Q. What frameworks address discrepancies between in vitro and in vivo toxicity data?

Methodological Answer:

  • Risk of Bias Assessment : Apply criteria from Table C-6/C-7 (human/animal studies) to evaluate study quality, including randomization, dose reporting, and outcome transparency .
  • Interspecies Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .
  • Biomarker Validation : Correlate in vitro cytotoxicity (e.g., IC50_{50} in HepG2 cells) with in vivo endpoints like hepatic enzyme elevation .

Q. How are environmental fate and degradation pathways modeled for this compound?

Methodological Answer:

  • Environmental Monitoring : Gas chromatography-mass spectrometry (GC-MS) detects trace residues in air/water matrices, with detection limits <1 ppb .
  • Degradation Studies : Simulate photolysis (UV-Vis) and hydrolysis (aqueous buffers) to identify breakdown products (e.g., isocyanate derivatives) .
  • QSPR Models : Quantitative structure-property relationship (QSPR) models predict biodegradation half-lives based on substituent electronic effects .

Q. What strategies validate computational predictions of bioactivity for novel derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase inhibitors). Validate with experimental IC50_{50} values .
  • ADMET Profiling : Combine in silico tools (e.g., SwissADME) with high-throughput assays for permeability (Caco-2 cells) and metabolic stability (microsomal incubation) .
  • Data Reprodubility : Cross-validate results across multiple software platforms (e.g., Schrödinger vs. MOE) to mitigate algorithmic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.